molecular formula C6H7ClN4 B2544859 4-Chloro-5,6,7,8-tetrahydropteridine CAS No. 1936494-46-0

4-Chloro-5,6,7,8-tetrahydropteridine

Cat. No.: B2544859
CAS No.: 1936494-46-0
M. Wt: 170.6
InChI Key: NXQKSNJZZIASOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6,7,8-tetrahydropteridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trichloropyrimidine with ethylenediamine, followed by cyclization and reduction steps to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce various substituted pteridines.

Scientific Research Applications

4-Chloro-5,6,7,8-tetrahydropteridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropteridine involves its interaction with various molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as nitric oxide synthase, which plays a role in the regulation of nitric oxide levels in biological systems . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and influencing downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5,6,7,8-tetrahydropteridine is unique due to its chlorine substituent, which imparts specific reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydropteridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKSNJZZIASOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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